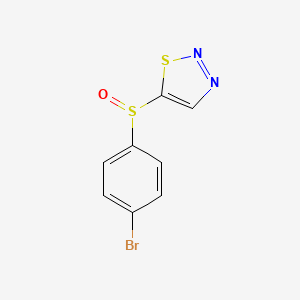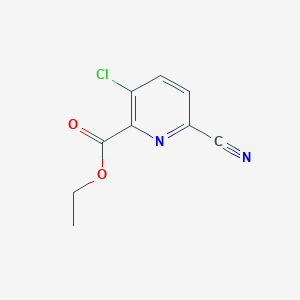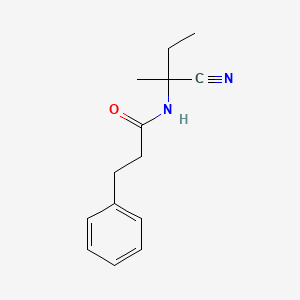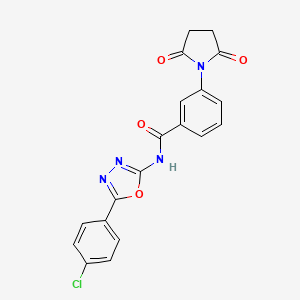
4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfoxide” is a chemical compound with the molecular formula C8H5BrN2OS2 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringBrC1=CC=C(C=C1)SC2=CN=NS2 . This indicates that the compound contains a bromophenyl group attached to a 1,2,3-thiadiazol-5-yl sulfoxide group . Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 289.17 . The compound’s InChI key isUFTVWJQPYZVLHR-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Photodynamic Therapy
A study by Pişkin, Canpolat, and Öztürk (2020) discussed the synthesis of zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base, which included structures similar to 4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfoxide. This compound showed promising properties as a photosensitizer in photodynamic therapy, particularly for cancer treatment. It exhibited high singlet oxygen quantum yield and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Catalysts
Khazaei, Abbasi, and Moosavi-Zare (2014) introduced a novel N-bromo sulfonamide reagent, closely related to this compound, used as an efficient catalyst in the synthesis of certain heterocyclic compounds. These compounds have applications in various fields, including pharmaceuticals and materials science (Khazaei, Abbasi, & Moosavi-Zare, 2014).
Molecular Conformation Studies
Erturk, Gumus, Dikmen, and Alver (2016) researched sulfonamide derivatives, including structures resembling this compound, to investigate their molecular conformation and tautomeric forms. This research is significant in understanding the pharmaceutical and biological activities of such molecules (Erturk, Gumus, Dikmen, & Alver, 2016).
Antimicrobial Agents
Darwish, Abdel Fattah, Attaby, and Al-Shayea (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety, akin to this compound. These compounds, evaluated for their antibacterial and antifungal activities, showed promising results, indicating potential applications as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Corrosion Inhibition
Lebrini, Lagrenée, Traisnel, Gengembre, Vezin, and Bentiss (2007) examined the inhibitive action of thiadiazole derivatives, which are structurally similar to this compound, against the corrosion of mild steel. This study indicates the potential use of such compounds in enhancing corrosion resistance in various industrial applications (Lebrini et al., 2007).
Safety and Hazards
The compound is classified as an Eye Irritant (category 2), Skin Irritant (category 2), and Skin Sensitizer (category 1) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and seeking medical advice/attention if skin irritation or rash occurs (P333 + P313) or if eye irritation persists (P337 + P313) .
Propriétés
IUPAC Name |
5-(4-bromophenyl)sulfinylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2OS2/c9-6-1-3-7(4-2-6)14(12)8-5-10-11-13-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRZYBDERYXVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)C2=CN=NS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Fluorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2659560.png)


![N-[(2-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2659565.png)
![Ethyl 4-(5-methylfuro[3,2-b]pyridine-2-carboxamido)benzoate](/img/structure/B2659566.png)
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride](/img/structure/B2659567.png)
![2-[[(5Z)-5-indol-3-ylidene-4-p-phenetyl-1H-1,2,4-triazol-3-yl]thio]-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2659570.png)



![3-(3,4-dichlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2659574.png)


